

# Introduction: Deconstructing Ambiguous Nomenclature in Chemical Research

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## Compound of Interest

Compound Name: *N*-(2,5-Dimethylphenyl)benzamide

CAS No.: 71114-52-8

Cat. No.: B185103

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In the fields of chemical synthesis and drug development, precise nomenclature is paramount. An ambiguous or archaic term can lead to significant confusion, wasted resources, and incorrect scientific conclusions. The term "2',5'-Benzoxylidide" presents such a case. While not a standard IUPAC name, its structure suggests a derivative of benzanilide or a related amide. This guide aims to deconstruct this ambiguity for researchers, scientists, and drug development professionals.

The most chemically plausible interpretation of "2',5'-Benzoxylidide" is *N*-(2,5-diethoxyphenyl)benzamide. The "anilide" suffix indicates a benzoyl group attached to an aniline derivative. The "2',5'-" locants specify the substitution pattern on the aniline ring, and while "xylidide" typically implies two methyl groups, in this context, it is likely a misnomer for the di-substituted phenyl ring.

Furthermore, searches for similar nomenclature, such as "2',6'-Benzoxylidide," lead to a completely different, structurally unrelated pharmaceutical compound, Butamirate. This highlights the critical need for clarity.

This guide will therefore proceed in two parts. Part 1 will provide an in-depth technical overview of *N*-(2,5-diethoxyphenyl)benzamide (CAS 92-22-8), the most probable subject of the query. Part 2 will clarify the identity and primary application of Butamirate (CAS 18109-80-3) to resolve any potential confusion arising from similar, non-standard terminology.

## Part 1: N-(2,5-diethoxyphenyl)benzamide: A Profile

N-(2,5-diethoxyphenyl)benzamide belongs to the benzanilide class of compounds.

Benzanilides are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antimicrobial, and antitumor effects.[1][2][3][4] While this specific derivative is not as extensively documented in biological literature as some of its analogues, its structural features make it a compound of interest for chemical synthesis and as a potential candidate for screening libraries.

### Nomenclature, Synonyms, and Identifiers

Correctly identifying a compound is the foundational step for any research endeavor. The various names and registry numbers associated with N-(2,5-diethoxyphenyl)benzamide are summarized below.

Identifier	Value	Source(s)
IUPAC Name	N-(2,5-diethoxyphenyl)benzamide	[5][6]
CAS Number	92-22-8	[5][6]
Molecular Formula	C <sub>17</sub> H <sub>19</sub> NO <sub>3</sub>	[5]
Synonyms	2',5'-Diethoxybenzanilide, Benzamide, N-(2,5-diethoxyphenyl)-, N-BENZOYL-2,5-DIETHOXYANILINE, NSC-163154	[5][6]
EC Number	202-137-3	[5][6]
PubChem CID	66700	[5]

### Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and potential applications, including its behavior in biological systems.

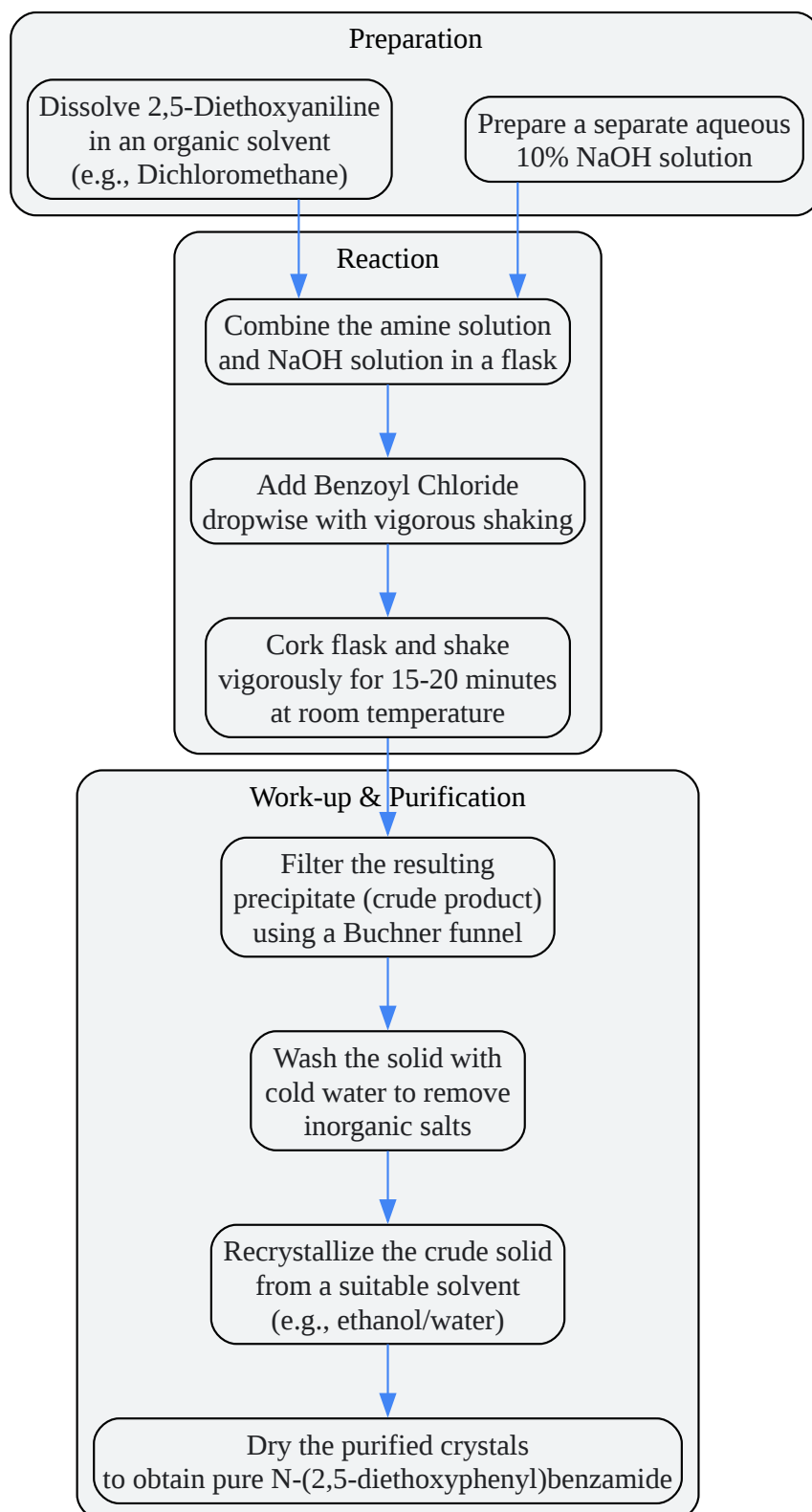
Property	Value	Source(s)
Molecular Weight	285.34 g/mol	[5]
Melting Point	87-89 °C	[6]
Boiling Point	359.8 °C at 760 mmHg (Predicted)	[6]
Density	1.144 g/cm <sup>3</sup> (Predicted)	[6]
XLogP3	3.4	[5]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	5	[6]

## Synthesis via Schotten-Baumann Reaction

The synthesis of N-(2,5-diethoxyphenyl)benzamide is reliably achieved through the Schotten-Baumann reaction, a classic and robust method for forming amides from amines and acyl chlorides.[7][8] This reaction is particularly valuable due to its high yields and tolerance for a variety of functional groups.

**Causality and Experimental Rationale:** The reaction is conducted in a two-phase system (aqueous and organic). The aqueous base (e.g., NaOH) plays a dual role: it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[7] Secondly, it facilitates the reaction by deprotonating the intermediate, driving the equilibrium towards the final amide product. Vigorous shaking is essential to maximize the interfacial area between the two phases, thereby increasing the reaction rate.

Experimental Workflow: Schotten-Baumann Synthesis



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Caption: Workflow for the synthesis of N-(2,5-diethoxyphenyl)benzamide.

#### Detailed Protocol:

- **Preparation:** In a suitable Erlenmeyer flask, dissolve 2,5-diethoxyaniline (1 equivalent) in a minimal amount of an organic solvent like dichloromethane or diethyl ether. In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
- **Reaction:** Combine the aniline solution with the aqueous NaOH solution in the flask. While cooling the flask in an ice bath and shaking vigorously, add benzoyl chloride (approximately 1.1 equivalents) dropwise.
- **Completion:** After the addition is complete, securely stopper the flask and continue to shake vigorously for 15-20 minutes. The reaction is typically complete when the smell of benzoyl chloride is no longer apparent.<sup>[7]</sup>
- **Isolation:** The N-(2,5-diethoxyphenyl)benzamide product will precipitate as a white solid. Collect the crude product by vacuum filtration using a Buchner funnel.
- **Purification:** Wash the collected solid thoroughly with cold water to remove any remaining NaOH and sodium chloride. Further purification is achieved by recrystallization from a hot solvent system, such as ethanol-water, to yield pure crystalline product.

## Applications in Research and Drug Development

The benzamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates.<sup>[1]</sup> Its ability to form key hydrogen bonds and engage in hydrophobic and  $\pi$ - $\pi$  stacking interactions allows it to bind effectively to a wide range of biological targets.

While specific high-impact biological activities for N-(2,5-diethoxyphenyl)benzamide are not widely reported in peer-reviewed literature, its identity as a member of this class makes it a valuable compound for:

- **Chemical Intermediate:** It can serve as a starting material or intermediate for the synthesis of more complex molecules, including dyes and polymers.
- **Screening Libraries:** As a structurally well-defined yet under-investigated molecule, it is an ideal candidate for inclusion in diversity-oriented screening libraries. Drug discovery

programs often screen large collections of such compounds against new biological targets to identify initial "hits."

- Structure-Activity Relationship (SAR) Studies: It can be used as a reference or parent compound in SAR studies. By synthesizing and testing analogues with different substitution patterns, researchers can probe the structural requirements for binding to a specific receptor or enzyme. For instance, benzamide derivatives have been extensively studied as inhibitors of enzymes like lipoxygenase and as agents targeting cancer cells.[9]

## Safety and Handling

According to aggregated GHS data, N-(2,5-diethoxyphenyl)benzamide is classified as H400: Very toxic to aquatic life.[5] Therefore, it must be handled and disposed of in a manner that prevents its release into the environment.

General Laboratory Precautions:

- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Store in a tightly sealed container in a cool, dry place.

## Part 2: Resolving Confusion - The Case of Butamirate

The query for "2',5'-Benzoxylidide" could be misconstrued due to phonetic similarity or transcription errors. A search for the closely related term "2',6'-Benzoxylidide" and its associated CAS number (18109-39-2) does not lead to a benzanilide. Instead, it points to the well-known pharmaceutical drug, Butamirate.

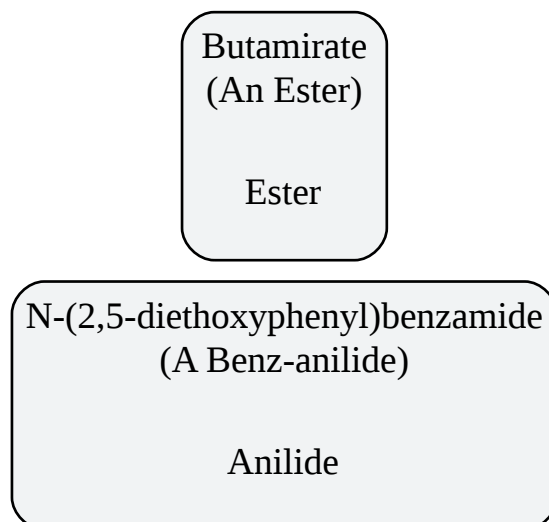
## Nomenclature and Identification of Butamirate

Butamirate is structurally an ester, not an amide, and is chemically distinct from the benzanilide class. It is crucial for researchers to recognize this distinction to avoid erroneous procurement

or data interpretation.

Identifier	Value	Source(s)
IUPAC Name	2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate	[10]
CAS Number	18109-80-3 (Free Base), 18109-81-4 (Citrate Salt)	[10][11]
Molecular Formula	C <sub>18</sub> H <sub>29</sub> NO <sub>3</sub> (Free Base)	[10]
Synonyms	Butamirate, Sinecod, Acodeen, Panatus	[10][12]
Therapeutic Category	Antitussive (Cough Suppressant)	[10]

Structural Distinction:



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Caption: 2D structures of N-(2,5-diethoxyphenyl)benzamide and Butamirate.

## Primary Application in Drug Development

Unlike N-(2,5-diethoxyphenyl)benzamide, Butamirate has a well-defined and long-standing role in medicine.

- Mechanism of Action: Butamirate is a centrally-acting cough suppressant that is non-opioid. It is believed to act on the cough center in the brainstem to reduce the cough reflex.[13]
- Therapeutic Use: It is widely prescribed for the symptomatic treatment of dry, non-productive coughs.[10] Its non-narcotic nature makes it a favorable alternative to opioid-based antitussives.

## Conclusion

This guide has addressed the ambiguity surrounding the term "2',5'-Benzoxyidide." The primary subject, N-(2,5-diethoxyphenyl)benzamide, is a member of the medicinally important benzanilide class of compounds. While its own biological applications are not extensively documented, its synthesis is straightforward via the Schotten-Baumann reaction, and it represents a valuable molecule for synthetic chemistry and inclusion in drug discovery screening programs.

Crucially, this guide also clarifies that similar non-standard nomenclature can be confused with the structurally and functionally distinct pharmaceutical, Butamirate. This underscores the absolute necessity for researchers to rely on standardized identifiers, such as CAS numbers and IUPAC names, to ensure the integrity and accuracy of their scientific work.

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- To cite this document: BenchChem. [Introduction: Deconstructing Ambiguous Nomenclature in Chemical Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185103#2-5-benzoxylidide-synonyms-and-nomenclature>]

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